2-Amino-3-methyl-N-propylbutanamide hydrochloride

Vue d'ensemble

Description

2-Amino-3-methyl-N-propylbutanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol . It is intended for research use only and is not suitable for human or veterinary use.

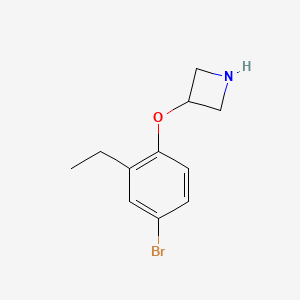

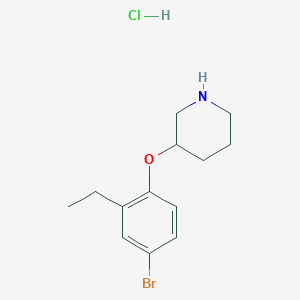

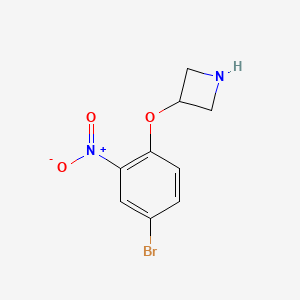

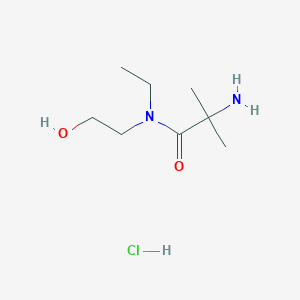

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methyl-N-propylbutanamide hydrochloride consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methyl-N-propylbutanamide hydrochloride include a molecular weight of 194.70200, a Polar Surface Area (PSA) of 55.12000, and a LogP value of 2.38910 .Applications De Recherche Scientifique

Metabolite Production and Kinetics

Research on Staphylococcus xylosus has identified several organoleptic metabolites derived from branched-chain amino acid catabolism, which are important for understanding metabolic pathways and potentially for producing flavor compounds in food technology (Beck, Hansen, & Lauritsen, 2002).

Synthesis and Evaluation of Aromatase Inhibitors

Aromatase inhibitors are crucial for the treatment of hormone-dependent breast cancer. Research on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors demonstrates the potential pharmaceutical applications of related compounds (Hartmann & Batzl, 1986).

Anticonvulsant and Pain-Attenuating Properties

Studies on primary amino acid derivatives (PAADs) have shown significant activities in anticonvulsant models, indicating their potential use in developing new treatments for epilepsy and pain management (King et al., 2011).

Formation of Amines and Aldehydes from Amino Acids

Research on the thermal processing of cocoa has revealed the formation of amines and aldehydes from parent amino acids, contributing to our understanding of flavor formation and the Strecker reaction (Granvogl, Bugan, & Schieberle, 2006).

Chemo-enzymatic Synthesis of Phosphonic Acid Analogues

The chemo-enzymatic synthesis of phosphonic acid analogues of various amino acids demonstrates the application of enzymatic reactions in producing compounds with potential use in medicine and agriculture (Hammerschmidt & Wuggenig, 1999).

Androgen Receptor Antagonist Activities

Research on the antiandrogenic activity of vinclozolin and its metabolites against the androgen receptor shows potential applications in studying endocrine disruptors and their impact on human health (Wong et al., 1995).

Propriétés

IUPAC Name |

2-amino-3-methyl-N-propylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-4-5-10-8(11)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETFKPNRXOCJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-N-propylbutanamide hydrochloride | |

CAS RN |

1236263-44-7 | |

| Record name | Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)

![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)

![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)